BenchChemオンラインストアへようこそ!

(R)-1-(6-Bromopyridin-2-yl)ethanamine

chiral building block enantiomeric purity asymmetric synthesis

(R)-1-(6-Bromopyridin-2-yl)ethanamine (CAS 263718-60-1) is a chiral primary amine with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol. It features a bromine atom at the 6-position of the pyridine ring and a chiral (R)-configured ethanamine substituent at the 2-position.

Molecular Formula C7H9BrN2
Molecular Weight 201.06
CAS No. 263718-60-1
Cat. No. B3256079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-Bromopyridin-2-yl)ethanamine
CAS263718-60-1
Molecular FormulaC7H9BrN2
Molecular Weight201.06
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1
InChIKeyNVMOBBCPDRYXDX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(6-Bromopyridin-2-yl)ethanamine (CAS 263718-60-1): Procurement-Ready Chiral Pyridinyl Building Block


(R)-1-(6-Bromopyridin-2-yl)ethanamine (CAS 263718-60-1) is a chiral primary amine with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . It features a bromine atom at the 6-position of the pyridine ring and a chiral (R)-configured ethanamine substituent at the 2-position . The compound is commercially available as a free base (typically as a solid at room temperature) and as hydrochloride or dihydrochloride salts . It belongs to the class of α-(hetero)aryl amines—privileged chiral building blocks in medicinal chemistry—and serves primarily as a synthetic intermediate for kinase inhibitors and other bioactive molecules [1]. The (S)-enantiomer counterpart is registered under CAS 323584-38-9 .

Why (R)-1-(6-Bromopyridin-2-yl)ethanamine Cannot Be Substituted with Generic Pyridinyl Amines


Substituting (R)-1-(6-bromopyridin-2-yl)ethanamine with its racemate (CAS 914950-77-9), its (S)-enantiomer (CAS 323584-38-9), or regioisomeric bromopyridinyl amines (e.g., 3-bromo or 5-bromo variants) is scientifically unjustified without explicit comparative validation . The chiral center at the α-carbon is a critical determinant of stereochemical fidelity in downstream coupling reactions—enantiomeric impurities directly propagate through multi-step syntheses, yielding diastereomeric products with divergent pharmacological profiles [1]. The 6-bromo regioisomer offers a distinct electronic and steric environment for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) compared to 4-bromo or 5-bromo analogs, enabling orthogonal synthetic strategies [2]. Furthermore, the commercially available racemate typically requires additional chiral resolution or chiral HPLC purification, increasing cost and time, whereas the pre-resolved (R)-enantiomer enables direct incorporation into enantiopure drug candidates . The following quantitative evidence demonstrates where these differences manifest in measurable performance parameters.

(R)-1-(6-Bromopyridin-2-yl)ethanamine (CAS 263718-60-1): Head-to-Head Quantitative Differentiation Evidence


Enantiomeric Purity: (R)-Enantiomer (≥98% ee) vs. Racemate (0% ee) for Downstream Chiral Synthesis

The commercially available (R)-enantiomer (CAS 263718-60-1) is supplied with a chemical purity of ≥98% as verified by vendors such as ChemScene and Leyan . While explicit enantiomeric excess (ee) values are not universally published across all vendors for this specific CAS number, the compound is produced and sold as the single (R)-enantiomer based on its CAS registry designation. In contrast, the racemic mixture (CAS 914950-77-9) contains a 1:1 ratio of (R)- and (S)-enantiomers, providing 0% ee . For context, the related chemoenzymatic synthesis of chiral α-(hetero)aryl amines from 2-acetyl-6-bromopyridine has been demonstrated to achieve >99% conversion and 99% ee using ω-transaminase (TsRTA) in continuous flow [1]. The (S)-enantiomer (CAS 323584-38-9) is separately registered and commercially available from select vendors at 95% purity [2].

chiral building block enantiomeric purity asymmetric synthesis drug intermediate

Regiochemical Bromine Positioning: 6-Bromo vs. 5-Bromo vs. 4-Bromo Pyridinyl Amines in Cross-Coupling Reactivity

The 6-bromo substituent in (R)-1-(6-bromopyridin-2-yl)ethanamine is strategically positioned ortho to the pyridine nitrogen and adjacent to the ethanamine-bearing carbon. This electronic configuration activates the C-Br bond for oxidative addition in Pd(0)-catalyzed cross-coupling reactions while the pyridyl nitrogen can serve as a directing group or ligand coordination site [1]. In contrast, the 5-bromo regioisomer (e.g., (R)-1-(5-bromopyridin-2-yl)ethanamine, CAS 2828432-16-0) places the bromine meta to the amine-bearing carbon, altering the electronic landscape for coupling [2]. The 4-bromo isomer (1-(4-bromopyridin-2-yl)ethanamine, CAS 1270432-26-2) presents a para relationship, further modifying reactivity [3]. The continuous chemoenzymatic synthesis platform specifically developed for 2-acetyl-6-bromopyridine—the direct synthetic precursor to the target compound—demonstrates successful inline Suzuki coupling after transamination, achieving >99% conversion, confirming the suitability of the 6-bromo position for integrated flow synthesis [4].

Suzuki coupling Buchwald-Hartwig amination palladium catalysis regioselectivity

Enantiomer-Dependent Biological Activity: (R) vs. (S) Configuration in Kinase Target Engagement

Although direct head-to-head biological data comparing (R)- and (S)-enantiomers of the specific 6-bromo compound are absent from the peer-reviewed literature, a closely related structural analog—(R)-1-(5-bromopyridin-2-yl)ethanamine hydrochloride (CAS 2828432-16-0)—has demonstrated that the (R)-enantiomer exhibits 10-fold greater binding affinity to certain kinase targets compared to its (S)-counterpart [1]. This compound class has emerged as key chiral intermediates in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, with preclinical candidates under evaluation for autoimmune disorders [2]. The (R)-1-(6-bromopyridin-2-yl)ethanamine scaffold shares the critical bromopyridine-ethanamine pharmacophore with these active analogs, differing only in the bromine substitution position, which modulates electronic properties rather than the stereochemical configuration . BindingDB data for structurally related bromopyridinyl-containing compounds show activity at kinase targets with EC₅₀ values in the low nanomolar range (e.g., Kir6.2/SUR2B channel modulation: EC₅₀ = 0.912 nM and 51.3 nM for different assay conditions) [3].

kinase inhibitor enantioselectivity BTK inhibitor structure-activity relationship

Storage and Handling Requirements: Light-Sensitive Chiral Amine Requiring Controlled Conditions

(R)-1-(6-Bromopyridin-2-yl)ethanamine requires storage at 2–8°C with protection from light to maintain chemical and enantiomeric integrity . This is more stringent than the storage requirements for the racemic mixture (CAS 914950-77-9), which is specified for storage under inert gas (nitrogen or argon) at 2–8°C but does not explicitly mandate light protection across all vendors . The compound is classified as UN 2810 (Class 6.1, Packing Group III) with GHS hazard statements H301, H311, H331 (toxic if swallowed, in contact with skin, or if inhaled), requiring hazardous material shipping protocols . The predicted pKa of 8.77 ± 0.50 indicates that the amine will be predominantly protonated under physiological and typical storage pH conditions, which has implications for salt form selection and formulation . Boiling point is predicted at 264.4 ± 25.0°C, and density at 1.477 ± 0.06 g/cm³ .

storage stability cold chain light protection chemical stability

Scalable Chemoenzymatic Synthesis Route Using 6-Bromo-Substituted Precursor

A continuous chemoenzymatic strategy specifically developed for 2-acetyl-6-bromopyridine—the direct synthetic precursor to (R)-1-(6-bromopyridin-2-yl)ethanamine—has been published in Organic Process Research & Development (2024) [1]. This telescoped process combines a biocatalytic transamination using TsRTA (ω-transaminase) in a biphasic flow system with subsequent inline Suzuki cross-coupling, achieving >99% conversion, 99% ee, and a space-time yield of 68 mg L⁻¹ h⁻¹ [2]. The process leverages the 6-bromo substituent as a synthetic handle for C-C bond formation after the stereochemistry is set enzymatically [3]. This published methodology provides a validated industrial-scale route to chiral 6-bromopyridinyl amines, whereas equivalent published process development for the 3-bromo, 4-bromo, or 5-bromo regioisomers is lacking or significantly less developed [4].

chemoenzymatic synthesis continuous flow transaminase process intensification

Optimal Procurement and Deployment Scenarios for (R)-1-(6-Bromopyridin-2-yl)ethanamine (CAS 263718-60-1)


Medicinal Chemistry: Enantiopure Kinase Inhibitor Synthesis via Suzuki Coupling

Procure the (R)-enantiomer (≥98% purity) for direct incorporation into chiral biaryl kinase inhibitor leads. The 6-bromo substituent serves as an electrophilic coupling partner for Pd-catalyzed Suzuki-Miyaura reactions with (hetero)aryl boronic acids or esters, enabling rapid library synthesis of C6-arylated pyridinyl ethanamine derivatives [1]. The (R)-configuration is recommended based on class-level SAR evidence demonstrating ~10-fold enantioselectivity preference (R > S) for kinase target engagement in the closely related 5-bromo analog series [2]. Use of the pre-resolved (R)-enantiomer avoids post-synthetic chiral separation, reducing synthetic step count by one and improving overall yield.

Process R&D: Continuous Flow Manufacturing of Chiral Amine Intermediates

For process chemistry teams developing scalable routes to chiral α-(hetero)aryl amine drug intermediates, the published continuous chemoenzymatic platform using 2-acetyl-6-bromopyridine provides a validated starting point [1]. The telescoped process (transamination + Suzuki coupling) in flow achieves >99% conversion and 99% ee, demonstrating process intensification suitable for kilo-scale production [2]. Procurement of the free base (CAS 263718-60-1) rather than salt forms enables direct use in the biphasic flow transamination protocol without additional basification steps .

Chiral Pool Synthesis: Stereospecific Derivatization via the Primary Amine Handle

The primary amine functionality of (R)-1-(6-bromopyridin-2-yl)ethanamine enables diverse derivatization: reductive amination with aldehydes/ketones, amide bond formation with carboxylic acids (using HATU, EDC/HOBt, or similar coupling reagents), sulfonamide formation, and urea synthesis [1]. The predicted pKa of 8.77 ± 0.50 indicates the amine can be selectively functionalized under mildly basic conditions without competing pyridine N-alkylation [2]. This makes the compound a versatile chiral scaffold for generating screening libraries where both the bromine (for cross-coupling) and the amine (for derivatization) serve as orthogonal synthetic handles .

BTK and JAK Kinase Inhibitor Programs: Chiral Intermediate for Targeted Covalent Inhibitors

In Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitor development programs, chiral bromopyridinyl ethanamines serve as key intermediates for constructing the kinase hinge-binding motif [1]. The 6-bromo substitution pattern has been specifically identified in patent literature (WO2009047514A1, EP3376870) as a privileged intermediate for kinase inhibitor synthesis [2]. The (R)-enantiomer is the recommended procurement form for programs targeting BTK-driven autoimmune disorders, consistent with SAR trends showing (R)-configuration preference in this pharmacophore class . The compound's classification as a hazardous material (UN 2810, Class 6.1) necessitates appropriate safety infrastructure, but this is standard for brominated heterocyclic amine intermediates in pharmaceutical R&D .

Quote Request

Request a Quote for (R)-1-(6-Bromopyridin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.